molecular formula C23H22N2O3S2 B12191101 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B12191101
M. Wt: 438.6 g/mol
InChI Key: IAMUOLQXEZOBDA-FJASIERCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core thiazolidinone scaffold and substituent groups. The parent structure, 1,3-thiazolidine-2,4-dione, is modified at position 3 by a propanamide group and at position 5 by a (2E)-3-phenylprop-2-enylidene moiety. The propanamide side chain is further substituted with a 2-(4-hydroxyphenyl)ethyl group.

The systematic name breaks down as follows:

  • 1,3-Thiazolidin-3-yl : The central heterocyclic ring containing sulfur and nitrogen atoms.
  • 5-[(2E)-3-phenylprop-2-enylidene] : A conjugated enylidene group attached to position 5, with an E-configuration at the double bond.
  • 4-oxo-2-thioxo : Ketone and thioketone functional groups at positions 2 and 4.
  • N-[2-(4-hydroxyphenyl)ethyl]propanamide : A tertiary amide substituent at position 3, featuring a 4-hydroxyphenethyl group.

The molecular formula is C23H22N2O3S2 , with a molecular weight of 438.56 g/mol . The SMILES notation, C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)SCC(=O)NCCC3=CC=C(C=C3)O, encodes the connectivity and stereochemistry of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR analysis reveals distinct proton environments:

  • Aromatic protons : Multiplets between δ 6.5–7.5 ppm for the phenyl and 4-hydroxyphenyl groups.
  • Ethylene protons : Doublets for the (2E)-3-phenylprop-2-enylidene moiety (δ 6.0–7.0 ppm) and the ethyl linker in the propanamide side chain (δ 2.5–3.5 ppm).
  • Amide protons : A singlet for the N–H group (δ 8.0–8.5 ppm).

13C NMR data confirm functional groups:

  • Thiazolidinone ring : Carbonyl carbons at δ 170–180 ppm (C=O and C=S).
  • Aromatic carbons : Signals between δ 110–150 ppm.
  • Aliphatic carbons : Methylene and methine groups at δ 30–50 ppm.
Infrared (IR) Vibrational Fingerprinting

Key IR absorptions include:

  • C=O stretch : Strong bands at 1,710–1,740 cm⁻¹ (thiazolidinone and amide carbonyls).
  • C=S stretch : A medium-intensity peak at 1,200–1,250 cm⁻¹.
  • O–H stretch : A broad band at 3,200–3,600 cm⁻¹ from the phenolic hydroxyl group.
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 438.56 ([M+H]+). Major fragments arise from:

  • Cleavage of the amide bond (m/z 231.27 , corresponding to the thiazolidinone core).
  • Loss of the 4-hydroxyphenethyl group (m/z 307.34 ).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction confirms the Z-configuration at the thiazolidinone C5 position and the E-configuration of the propenylidene double bond. The dihedral angle between the thiazolidinone ring and the phenyl group is 85.6° , indicating moderate conjugation. Hydrogen bonding between the amide N–H and the thioketone sulfur stabilizes the crystal lattice.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT-optimized geometry at the B3LYP/6-311+G(d,p) level reveals a planar thiazolidinone ring with slight puckering due to steric interactions. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, localized on the enylidene and thioketone groups.

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C23H22N2O3S2/c26-19-11-9-18(10-12-19)13-15-24-21(27)14-16-25-22(28)20(30-23(25)29)8-4-7-17-5-2-1-3-6-17/h1-12,26H,13-16H2,(H,24,27)/b7-4+,20-8-

InChI Key

IAMUOLQXEZOBDA-FJASIERCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Hydrazide Preparation

Hydrazides serve as precursors for thiazolidinone synthesis. For example, 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide is prepared by treating ethyl esters with hydrazine hydrate in methanol. Adapting this approach, the synthesis of Intermediate A begins with:

  • Ethyl 3-carboxypropanoate reacting with hydrazine hydrate to form 3-carboxypropanehydrazide .

  • Cyclocondensation with sulfanylacetic acid in toluene under nitrogen yields the 4-thiazolidinone core.

Reaction Conditions :

  • Solvent: Anhydrous toluene.

  • Temperature: Reflux (110–120°C).

  • Duration: 48 hours.

  • Yield: 65–72%.

Introduction of the (2E)-3-Phenylpropenylidene Group

The propenylidene group is introduced via Knoevenagel condensation, leveraging the reactivity of the thiazolidinone’s active methylene group.

Knoevenagel Condensation

Intermediate A reacts with cinnamaldehyde in the presence of a base (e.g., piperidine) to form the (2E)-3-phenylpropenylidene derivative.

Optimized Protocol :

  • Reactants : 4-oxo-2-thioxothiazolidine (1 eq), cinnamaldehyde (1.2 eq).

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Ethanol.

  • Temperature : Reflux (78°C).

  • Duration : 6–8 hours.

  • Yield : 68–75%.

Key Consideration :
The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the thioxo group. The (E)-configuration of the propenylidene group is confirmed via 1H^1H-NMR coupling constants (J=15.616.2HzJ = 15.6–16.2 \, \text{Hz}).

Synthesis of N-[2-(4-Hydroxyphenyl)ethyl]propanamide

This side chain is synthesized through a two-step process:

  • Preparation of 2-(4-Hydroxyphenyl)ethylamine :

    • Reduction of 4-hydroxyphenylacetonitrile using LiAlH4_4 in THF.

  • Amidation with Propanoic Acid :

    • Coupling 2-(4-hydroxyphenyl)ethylamine with propanoic acid using EDCl/HOBt in DMF.

Procedure :

  • Reactants : Propanoic acid (1 eq), 2-(4-hydroxyphenyl)ethylamine (1 eq).

  • Coupling Agents : EDCl (1.2 eq), HOBt (1.2 eq).

  • Solvent : DMF, 0°C to room temperature.

  • Yield : 82%.

Final Coupling Reaction

The thiazolidinone-propenylidene intermediate is coupled with N-[2-(4-hydroxyphenyl)ethyl]propanamide via nucleophilic acyl substitution.

Activation of the Carboxylic Acid

The carboxylic acid group in Intermediate A is activated using thionyl chloride (SOCl2_2) to form the corresponding acyl chloride.

Amide Bond Formation

Reaction Scheme :

  • Acyl chloride (1 eq) reacts with Intermediate C (1.2 eq) in dichloromethane.

  • Base : Triethylamine (2 eq) to scavenge HCl.

  • Temperature : 0°C to room temperature.

  • Yield : 60–65%.

Characterization Data :

  • 1H^1H-NMR (DMSO-d6d_6): δ 10.2 (s, 1H, OH), 7.8 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, CH=CH), 7.4–7.2 (m, 5H, Ar-H), 6.9 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 3.4 (t, J=6.8HzJ = 6.8 \, \text{Hz}, 2H, CH2_2NH), 2.9 (t, J=6.8HzJ = 6.8 \, \text{Hz}, 2H, CH2_2Ar), 2.4 (q, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, COCH2_2), 1.1 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 3H, CH3_3).

  • HRMS : m/z calculated for C23_{23}H23_{23}N2_2O3_3S2_2 [M+H]+^+: 479.1124; found: 479.1128.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation steps. For example, thiazolidinone formation achieves 75% yield in 30 minutes versus 48 hours under conventional heating.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve coupling reaction yields compared to THF or ethyl acetate.

Protecting Group Strategies

The phenolic -OH group in Intermediate C is protected as an acetate during coupling to prevent side reactions, followed by deprotection with NaOH/MeOH.

Challenges and Troubleshooting

  • Isomerization of the Propenylidene Group :

    • The (E)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent isomerization.

  • Low Coupling Yields :

    • Use of HOBt/EDCl increases yields by reducing racemization.

  • Purification Difficulties :

    • Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.

Medicine

The compound could have therapeutic applications, particularly if it exhibits pharmacological activity. Research could focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties could be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)]-N-[2-(4-hydroxyphenyl)ethyl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could participate in hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with its targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Thiazolidinone Substituent N-Substituent Configuration Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 5-((2E)-3-phenylprop-2-enylidene) 2-(4-hydroxyphenyl)ethyl E C₂₃H₂₁N₂O₃S₂ 437.55* Predicted solubility in polar aprotic solvents; moderate LogP due to hydroxyl group .
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 5-(4-chlorobenzylidene) 1,3-thiazol-2-yl Z C₁₆H₁₁ClN₄O₂S₃ 437.92 Higher lipophilicity (Cl substituent); potential halogen bonding .
N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide 5-(2-thienylmethylene) 3-fluorophenyl E C₁₈H₁₄FN₃O₂S₂ 403.45 Enhanced π-π stacking (thiophene); lower pKa due to fluorine .
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 5-(4-methylbenzylidene) 3-hydroxyphenyl Z C₂₀H₁₈N₂O₃S₂ 398.50 pKa = 9.53; moderate solubility in ethanol .
N-(4-Hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide 5-(3-methoxybenzylidene) 4-hydroxyphenyl E C₂₀H₁₈N₂O₄S₂ 414.50 Increased hydrogen bonding capacity (methoxy and hydroxyl groups) .

*Calculated using ChemDraw.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in ): Increase lipophilicity and may enhance membrane permeability.

Stereochemical Influence :

  • The E-configuration in the target compound and may favor planar conformations, optimizing interactions with biological targets. Z-isomers (e.g., ) could exhibit steric hindrance.

Physicochemical Properties :

  • The 4-hydroxyphenethyl group in the target compound balances hydrophilicity (via -OH) and lipophilicity (via phenyl), suggesting favorable pharmacokinetics.
  • Predicted pKa values (e.g., 9.53 for ) indicate ionization at physiological pH, affecting bioavailability.

Research Implications

The structural diversity among these analogues highlights opportunities for structure-activity relationship (SAR) studies. For instance:

  • Anticancer Potential: Thiazolidinones with chlorophenyl or thiophene substituents () have shown cytotoxicity in prior studies, suggesting the target compound’s (2E)-styryl group may confer similar activity.
  • Antimicrobial Activity : Hydroxyphenyl derivatives (target compound, ) could target bacterial enzymes via hydrogen bonding.

Further research should focus on synthesizing the target compound using ’s methodology and evaluating its bioactivity relative to the analogues discussed.

Biological Activity

The compound 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)]-N-[2-(4-hydroxyphenyl)ethyl]propanamide represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities, particularly in anticancer research. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a thiazolidinone core with various substituents that may influence its biological activity.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of isothiocyanates with appropriate amines or aldehydes. For this compound, the synthetic route may include:

  • Formation of Thiazolidinone Core : Reacting a thioamide with an α,β-unsaturated carbonyl compound.
  • Substitution Reactions : Introducing phenyl and hydroxyphenyl groups through nucleophilic substitution.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)] exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)1.57Induction of apoptosis via mitochondrial pathway
DLD-1 (Colon)13.3Inhibition of cell proliferation
MOLT-4 (Leukemia)<0.01Activation of caspase-independent apoptosis
SK-MEL-5 (Melanoma)65.0Modulation of apoptotic signaling pathways

These results indicate that the compound's structural features contribute to its ability to inhibit cancer cell growth effectively.

The mechanism by which thiazolidinone derivatives exert their anticancer effects is multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, thereby preventing cancer cells from proliferating.
  • Targeting Tumor Microenvironment : Some studies suggest these compounds can modulate the tumor microenvironment by inhibiting angiogenesis and reducing inflammation.

Case Studies

Several case studies have highlighted the efficacy of similar thiazolidinone derivatives:

  • Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated a series of thiazolidinones against the NCI60 cancer cell line panel. The most potent compounds exhibited low toxicity towards normal cells while effectively targeting various cancer types .
  • Mechanistic Insights : Research indicated that certain derivatives could activate specific apoptotic signaling pathways independent of caspases, suggesting alternative routes for inducing cell death in resistant cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.